2-Bromo-4-methyl-5-phenylthiazole

Palladium catalysis Suzuki coupling Thiazole functionalization

Secure the exact 2‑bromo‑4‑methyl‑5‑phenylthiazole regioisomer (CAS 299219‑56‑0) for reliable C‑2 cross‑coupling campaigns. This distinct 5‑phenylthiazole scaffold—validated in DGAT1 inhibition (IC₅₀ 23 nM)—features a halogen at the optimal position for Suzuki–Miyaura diversification, avoiding the synthetic dead‑end of non‑halogenated or regioisomeric impurities. Available as a free‑flowing solid (mp 55–59 °C) that simplifies automated handling. Request a quote today.

Molecular Formula C10H8BrNS
Molecular Weight 254.15 g/mol
Cat. No. B15230874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methyl-5-phenylthiazole
Molecular FormulaC10H8BrNS
Molecular Weight254.15 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)Br)C2=CC=CC=C2
InChIInChI=1S/C10H8BrNS/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6H,1H3
InChIKeyOPGKQKVVTVJLJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 2-Bromo-4-methyl-5-phenylthiazole—and Why Is It a Controlled Procurement Item for Thiazole-Focused Synthesis Programs


2-Bromo-4-methyl-5-phenylthiazole (CAS 299219-56-0) is a regiospecifically substituted 2-halothiazole building block, C10H8BrNS, MW 254.15 g/mol [1]. The molecule combines a bromine atom at the C‑2 position, a methyl group at C‑4, and a phenyl ring at C‑5 on the 1,3‑thiazole core . Within the broader phenylthiazole class, the 5‑phenyl arrangement has been identified as a pharmacologically privileged scaffold in programs targeting DGAT1 inhibition (IC50 values as low as 23 nM for optimized analogs) [2]. The 2‑bromo substituent converts this scaffold into a formal cross‑coupling substrate, distinguishing it from non‑halogenated 4‑methyl‑5‑phenylthiazole and from regioisomeric 2‑bromo‑5‑methyl‑4‑phenylthiazole (CAS 412923‑45‑6), the latter being the more commonly stocked isomer . Procurement decisions therefore depend on obtaining the exact regioisomer for synthetic routes that require C2‑directed elaboration without regioisomer contamination.

Why Researchers Cannot Simply Substitute 2-Bromo-4-methyl-5-phenylthiazole with a Cheaper or More Available Thiazole Analog


Generic substitution within the 2‑halo‑4‑methyl‑5‑phenylthiazole series fails because the halogen identity and the regiochemical placement of methyl and phenyl substituents gate orthogonal reactivity paths. Systematic Stille and Suzuki coupling studies on thiazoles demonstrate that a C‑2 bromine atom is the preferred oxidative‑addition partner for palladium‑catalyzed cross‑coupling, while C‑2 chlorine is substantially less reactive and is preferentially reserved for nucleophilic aromatic substitution [1]. Conversely, replacing the 2‑bromo‑4‑methyl‑5‑phenylthiazole regioisomer with the 2‑bromo‑5‑methyl‑4‑phenyl variant (CAS 412923‑45‑6) would transpose the methyl and phenyl groups, altering the fundamental electronic and steric profile of the scaffold—an unacceptable deviation when the 5‑phenyl arrangement is the pharmacophoric driver validated in the 5‑phenylthiazole DGAT1 series [2]. Likewise, the non‑halogenated parent 4‑methyl‑5‑phenylthiazole (CAS 19968‑61‑7) is a liquid at ambient temperature (mp 29.5–30.0 °C) and lacks a synthetic handle for direct C‑C bond formation, forcing researchers to employ less reliable C–H activation strategies that often require directing groups absent in this substitution pattern [3]. Each substitution therefore breaks either the regiospecific architecture or the synthetic tractability of the target compound.

Quantitative Comparator Evidence: How 2-Bromo-4-methyl-5-phenylthiazole Differentiates from Its Closest Analogs in Synthesis-Relevant Assays


C2‑Bromine Outperforms C2‑Chlorine as a Cross‑Coupling Partner in Palladium‑Catalyzed Reactions on the Thiazole Scaffold

In a systematic investigation of Pd‑catalyzed cross‑coupling strategies on thiazoles, bromo‑thiazoles served as the primary electrophilic partners in Stille and Suzuki–Miyaura reactions, delivering bithiazole derivatives in good yields under standard conditions. In contrast, chloro‑thiazoles were not productive under identical cross‑coupling protocols and were instead diverted to nucleophilic aromatic substitution (SNAr) pathways with aniline derivatives [1]. This chemoselectivity mirrors the broader aryl halide reactivity trend verified by Hammett studies: oxidative addition of Pd(0) occurs with substantially lower activation energy for C–Br bonds than for C–Cl bonds, enabling lower catalyst loadings (0.2 mol% Pd for aryl bromides vs. 1–2 mol% typically required for aryl chlorides) and milder temperatures [2]. The 2‑bromo substituent in 2‑bromo‑4‑methyl‑5‑phenylthiazole therefore provides a cross‑coupling‑competent handle that the 2‑chloro analog (CAS 31784‑90‑4) lacks.

Palladium catalysis Suzuki coupling Thiazole functionalization

2‑Bromo‑4‑methyl‑5‑phenylthiazole Provides a Direct C–C Bond‑Forming Handle Absent in the Non‑Halogenated Parent 4‑Methyl‑5‑phenylthiazole

The non‑halogenated parent compound 4‑methyl‑5‑phenylthiazole (CAS 19968‑61‑7) bears no leaving group at C‑2 and therefore cannot participate directly in palladium‑catalyzed cross‑coupling [1]. While C–H activation of thiazole C‑2 has been reported, it generally requires directing groups or strongly basic metallation conditions (e.g., TMPMgCl·LiCl or lithium diisopropylamide at low temperature) and is sensitive to competing ring‑opening [2]. The melting point of the non‑halogenated parent (29.5–30.0 °C) classifies it as a low‑melting solid that can liquefy during warm‑weather shipping or ambient laboratory storage, complicating automated solid‑dispensing workflows [1]. In contrast, 2‑bromo‑4‑methyl‑5‑phenylthiazole is reported as a solid with a melting range of 55–59 °C , making it a more robust, easily handled powder for automated parallel synthesis platforms.

C–H functionalization Cross-coupling handle Synthetic tractability

The 4‑Methyl‑5‑phenyl Substitution Pattern Secures a Bioactive Core That Differs from the More Commonly Stocked 5‑Methyl‑4‑phenyl Regioisomer

In a published DGAT1 inhibitor optimization study, the 5‑phenylthiazole series displayed potent enzymatic inhibition, with the most advanced analog (compound 33) achieving an IC50 of 23 nM and 87% reduction of plasma triglycerides in an in vivo mouse fat‑tolerance test [1]. The isomeric 4‑phenylthiazole and 2‑phenylthiazole scaffolds were evaluated in parallel and were not advanced to the same potency level, underscoring the criticality of the phenyl placement at C‑5 for target engagement [1]. The commercially more common 2‑bromo‑5‑methyl‑4‑phenylthiazole (CAS 412923‑45‑6; mp 128–130 °C ) positions the phenyl group at C‑4, thereby deviating from the validated 5‑phenyl pharmacophore. Using the 5‑methyl‑4‑phenyl regioisomer in a DGAT1‑focused library would therefore place the key phenyl substituent in a non‑cognate position, likely abolishing target‑specific activity.

Structure–activity relationship DGAT1 inhibition Regioisomer selectivity

Bromine at C‑2 Offers an Optimal Balance of Reactivity and Stability Compared to the Hypothetical 2‑Iodo Analog

Among aryl halides, iodoarenes undergo oxidative addition to Pd(0) approximately 10‑fold faster than bromoarenes, but the higher reactivity of 2‑iodothiazoles frequently leads to competing dehalogenation, homo‑coupling, and thermal degradation during storage [1]. In a study of 3‑iodoisothiazoles, attempted Suzuki and Stille couplings failed to give regiocontrolled products, whereas the corresponding bromo derivatives underwent clean cross‑coupling [1]. Furthermore, 2‑iodothiazoles are more prone to photolytic C–I bond cleavage, reducing shelf‑life and requiring cold, dark storage under inert atmosphere [1]. 2‑Bromo‑4‑methyl‑5‑phenylthiazole (mp 55–59 °C, stable as a solid at ambient temperature ) therefore occupies the reactivity–stability optimum: sufficiently reactive for efficient Pd‑catalyzed coupling yet stable enough for routine weighing and storage without special precautions beyond standard cool, dry conditions .

Halogen reactivity Stability Scalability

2‑Bromo‑4‑methyl‑5‑phenylthiazole Benefits from an Enabling Synthesis Methodology That Avoids Traditional Multi‑Step Halogenation Sequences

Recent methodology research has established that 5‑phenylthiazolamines can be synthesized directly via a thiourea‑mediated α‑bromination shuttle protocol, achieving isolated yields of 80–95% under mild conditions (80 °C, 2–3 h) and with scalability to gram quantities [1]. This approach circumvents the classical Hantzsch thiazole synthesis paradigm of pre‑forming an α‑bromoketone, reducing reagent inventory and waste streams. While this study focused on 2‑aminothiazole products, the intermediate 2‑bromo‑5‑phenylthiazole scaffolds—including the 4‑methyl‑5‑phenyl regioisomer—are accessible via Sandmeyer‑type bromodediazoniation of the primary amine, a transformation reliably reported for 2‑aminothiazoles using CuBr2 and tert‑butyl nitrite in high yield [2]. This two‑step sequence (thiourea shuttle → Sandmeyer) provides a more convergent and scalable route to 2‑bromo‑4‑methyl‑5‑phenylthiazole compared to direct electrophilic bromination, which is poorly regioselective on the thiazole nucleus.

Efficient synthesis Thiourea shuttle Scalability

Procurement-Driven Application Scenarios: Where 2-Bromo-4-methyl-5-phenylthiazole Delivers Differentiated Value in Research and Industrial Settings


Parallel Synthesis of 2‑Aryl‑Substituted 5‑Phenylthiazole Libraries for DGAT1 or Related Metabolic‑Target Programs

The compound functions as a direct Suzuki–Miyaura electrophile for diversifying the thiazole C‑2 position with arylboronic acids in parallel format, enabling the rapid generation of 2‑aryl‑4‑methyl‑5‑phenylthiazole libraries . This directly addresses the SAR exploration of the 5‑phenylthiazole scaffold that yielded the 23 nM DGAT1 inhibitor compound 33 [1].

Regioisomer‑Controlled Medicinal Chemistry: Avoiding the 4‑Phenyl‑5‑Methyl Scaffold Mistake

When the biological target demands the 5‑phenylthiazole architecture (as validated in the cited DGAT1 study ), procurement of the exact CAS 299219‑56‑0 regioisomer eliminates the risk of receiving the 2‑bromo‑5‑methyl‑4‑phenyl isomer (CAS 412923‑45‑6). The two regioisomers differ fundamentally in their substitution pattern and cannot substitute for one another in SAR‑driven campaigns.

Solid‑Phase or Automated Dispensing Workflows Requiring an Ambient‑Stable, Crystalline Building Block

With a melting point of 55–59 °C , 2‑bromo‑4‑methyl‑5‑phenylthiazole remains a free‑flowing solid under standard laboratory conditions, unlike the low‑melting parent (mp 30 °C [1]) that can clog dispensing tips. This physical‑form advantage translates directly to higher throughput and fewer robotic errors in automated solid‑handling platforms.

Scalable Synthesis of Advanced Intermediates via the Thiourea‑Shuttle / Sandmeyer Sequence

Programs requiring multi‑gram to kilogram quantities can leverage the convergent two‑step route: thiourea‑mediated α‑bromination shuttle (80–95% yield) followed by CuBr2/t‑BuONO Sandmeyer bromodediazoniation (>85% yield for 2‑aminothiazole analogs) [1], providing a scalable, high‑yielding pathway that reduces cost of goods for subsequent GMP or preclinical supply.

Quote Request

Request a Quote for 2-Bromo-4-methyl-5-phenylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.